Quensyl-1-acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxychloroquine O-Acetate is an analog of Hydroxychloroquine Sulfate.

生物活性

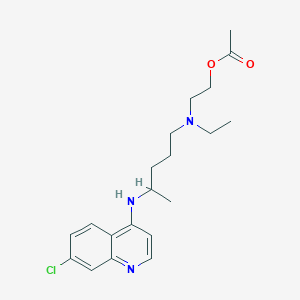

Quensyl-1-acetate, a compound with the chemical formula C20H28ClN3O2, is known for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, supported by research findings, data tables, and case studies.

This compound is characterized by its unique molecular structure which contributes to its biological efficacy. The compound features a chloro group and an acetate moiety that are pivotal for its interaction with biological targets.

Pharmacological Properties

Research has demonstrated that this compound exhibits a range of pharmacological activities:

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. It has been shown to interact with both COX-1 and COX-2, albeit with lower efficacy compared to standard anti-inflammatory drugs such as diclofenac .

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity is often assessed using various assays, including the DPPH radical scavenging test .

1. Cell Viability and Cytotoxicity

A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed notable findings:

| Cell Line | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

|---|---|---|---|

| 4T1 | 100 | 56 | 121.9 |

| EA.hy926 | 100 | 54 | 32.01 |

| CT26 | 100 | 25 | 203.5 |

The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating that this compound exhibits varying degrees of cytotoxicity across different cell lines .

2. Antioxidant Activity Assessment

In a separate study assessing the antioxidant capacity of this compound, it was found that:

| Extract Type | Maximum Scavenging Capacity (%) | IC50 (µg/mL) |

|---|---|---|

| Extract A | 58 | 132 |

| Extract B | 70 | 126.2 |

| Extract C | 80 | 198.9 |

These results highlight the compound's potential as a source of antioxidants, which can be beneficial in preventing oxidative damage in biological systems .

The biological activity of this compound can be attributed to its ability to modulate key biochemical pathways:

科学的研究の応用

Therapeutic Uses

1. Antimalarial Activity

Quensyl-1-acetate was initially developed as an antimalarial drug. It functions by inhibiting the growth of Plasmodium parasites in red blood cells. The drug's efficacy against malaria led to its widespread use in endemic regions, significantly reducing mortality rates associated with the disease.

2. Autoimmune Disorders

this compound is commonly prescribed for autoimmune conditions such as:

- Rheumatoid Arthritis : It helps reduce inflammation and joint pain.

- Systemic Lupus Erythematosus : The drug is effective in managing symptoms and preventing flare-ups.

- Antiphospholipid Syndrome : It is used to mitigate complications associated with this condition.

The mechanism of action in these disorders involves immunomodulation and anti-inflammatory effects, which are critical for managing chronic inflammatory conditions .

Recent Research Findings

3. COVID-19 Treatment

During the COVID-19 pandemic, this compound gained attention for its potential role in treating SARS-CoV-2 infections. Although initial studies suggested it might inhibit viral entry into host cells, subsequent large-scale trials did not confirm significant benefits over standard care. Nonetheless, ongoing research continues to explore its pharmacological properties and potential repurposing strategies .

Case Studies

Pharmacokinetics and Safety Profile

This compound exhibits a large volume of distribution and is primarily metabolized by the liver. Its elimination half-life ranges from 32 to 50 days, necessitating careful monitoring during treatment. Common adverse effects include gastrointestinal disturbances and potential retinopathy with long-term use. Safety guidelines recommend regular eye examinations for patients on prolonged therapy .

特性

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClN3O2/c1-4-24(12-13-26-16(3)25)11-5-6-15(2)23-19-9-10-22-20-14-17(21)7-8-18(19)20/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVQTWFAUWKTAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47493-14-1 |

Source

|

| Record name | Hydroxychloroquine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047493141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYCHLOROQUINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ4PKS9R94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。